molecular formula C3H9MoN3O3 B097968 Triamminemolybdenum(0) tricarbonyl CAS No. 18177-91-8

Triamminemolybdenum(0) tricarbonyl

Cat. No.: B097968
CAS No.: 18177-91-8
M. Wt: 231.1 g/mol
InChI Key: MXBJZAUTHOSABH-UHFFFAOYSA-N
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Description

Triamminemolybdenum(0) tricarbonyl is an organomolybdenum compound that serves as a versatile precursor in catalytic and materials science research. This air-sensitive complex features a molybdenum center in a zero-valent state, coordinated by three carbonyl ligands and three ammonia molecules, making it a valuable source of a low-oxidation-state molybdenum fragment . Similar molybdenum(0) tricarbonyl complexes are known to be effective precatalysts for important organic transformations. For instance, related complexes have been shown to catalyze the epoxidation of olefins, such as cis-cyclooctene, using oxidants like tert-butyl hydroperoxide (TBHP) or aqueous hydrogen peroxide . The complex can also be designed for surface deposition, creating well-defined single-site catalysts on metallic substrates like gold or copper, which combines the advantages of homogeneous and heterogeneous catalysis . The mechanism of action for these catalysts often involves oxidative decarbonylation, where the carbonyl ligands are replaced by oxygen atoms from an oxidant, transforming the Mo(0) precursor into an active Mo(VI)-oxo species capable of mediating oxygen transfer reactions . Researchers utilize this compound to develop new catalytic processes, modify surfaces to create functional materials, and explore small molecule activation . It is typically synthesized from molybdenum hexacarbonyl . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

azane;carbon monoxide;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBJZAUTHOSABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9MoN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584226
Record name Carbon monooxide--molybdenum--ammonia (3/1/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18177-91-8
Record name Carbon monooxide--molybdenum--ammonia (3/1/3)
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Record name Triamminemolybdenum tricarbonyl
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Synthetic Methodologies for Triamminemolybdenum 0 Tricarbonyl and Analogous Complexes

Direct Synthesis Approaches Utilizing Molybdenum Hexacarbonyl Precursors

The most common starting material for the synthesis of triamminemolybdenum(0) tricarbonyl is molybdenum hexacarbonyl, Mo(CO)₆. This stable and commercially available complex serves as the foundation for direct synthesis methods that introduce ammine ligands to the molybdenum center.

Thermal ligand displacement is a classical and straightforward method for the synthesis of this compound. This approach involves the direct reaction of molybdenum hexacarbonyl with a source of ammonia (B1221849), typically in a high-boiling point solvent. The elevated temperature provides the necessary activation energy to displace three of the six carbonyl ligands with ammine ligands.

The reaction can be generalized as: Mo(CO)₆ + 3 NH₃ → fac-Mo(CO)₃(NH₃)₃ + 3 CO

The facial (fac) isomer is predominantly formed, where the three ammine ligands and three carbonyl ligands occupy the faces of an octahedron around the molybdenum atom. The selection of solvent is critical to the success of this reaction, with coordinating solvents often playing a role in stabilizing the intermediate species.

Table 1: Comparison of Solvents in Thermal Synthesis

Solvent Boiling Point (°C) Typical Reaction Temperature (°C) Observations
Dioxane 101 80-100 Good for small-scale preparations.
Diglyme 162 120-140 Commonly used for higher yields and larger scales.

Solvent-assisted synthesis protocols leverage the coordinating ability of certain solvents to facilitate the displacement of carbonyl ligands from molybdenum hexacarbonyl. In these methods, the solvent initially coordinates to the molybdenum center, forming an intermediate complex that is more susceptible to ligand substitution by ammonia than the parent hexacarbonyl.

For instance, refluxing molybdenum hexacarbonyl in a nitrile solvent, such as acetonitrile (B52724), leads to the formation of tris(acetonitrile)molybdenum(0) tricarbonyl, Mo(CO)₃(NCCH₃)₃. This intermediate is then treated with ammonia to yield the desired this compound. The lability of the acetonitrile ligands makes this subsequent substitution step proceed under milder conditions than direct thermal displacement.

Ligand Exchange and Substitution Protocols

Ligand exchange and substitution reactions provide an alternative and often more controlled route to this compound. These methods involve the preparation of an intermediate molybdenum tricarbonyl complex with weakly bound ligands, which are then readily displaced by ammonia.

A widely employed strategy involves the synthesis of molybdenum complexes containing labile ligands that are easily substituted by ammonia. Acetonitrile is a common choice, leading to the formation of fac-[Mo(CO)₃(CH₃CN)₃]. This intermediate is highly reactive towards ligand exchange with ammonia, affording this compound in high yield.

Another important class of precursors is those containing polyene ligands, such as cycloheptatriene (B165957). The complex (η⁶-C₇H₈)Mo(CO)₃, cycloheptatrienemolybdenum(0) tricarbonyl, is a versatile starting material. The cycloheptatriene ligand is readily displaced by stronger donor ligands like ammonia, especially in the presence of a suitable solvent. This method offers a clean reaction pathway with minimal side products.

The introduction of ammine ligands to the molybdenum tricarbonyl core requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include temperature, reaction time, and the concentration of the ammonia source.

For the ligand exchange from fac-[Mo(CO)₃(CH₃CN)₃], the reaction with liquid ammonia or a concentrated aqueous solution of ammonia is typically carried out at low temperatures to control the reaction rate and prevent the formation of decomposition products. The use of an inert atmosphere is crucial to protect the air-sensitive molybdenum(0) complex from oxidation.

Table 2: Optimized Conditions for Ammine Ligand Introduction

Precursor Complex Ammonia Source Temperature (°C) Reaction Time (h) Typical Yield (%)
fac-[Mo(CO)₃(CH₃CN)₃] Liquid NH₃ -40 to -30 2-4 >90
(η⁶-C₇H₈)Mo(CO)₃ Concentrated aq. NH₃ 0 to 25 1-3 80-90

Green Chemistry Principles in this compound Synthesis

Efforts to align the synthesis of this compound with the principles of green chemistry focus on several key areas. These include the use of less hazardous solvents, reduction of energy consumption, and minimizing waste generation.

One approach involves the use of water as a reaction medium where possible, although the low solubility of molybdenum hexacarbonyl in water presents a significant challenge. The development of phase-transfer catalysts that can facilitate the reaction in biphasic systems is an area of active research.

Furthermore, photochemical methods, which use light to initiate the displacement of carbonyl ligands, offer a potential route to reduce the high temperatures and long reaction times associated with thermal methods. These light-driven reactions can often be conducted at or near room temperature, leading to significant energy savings. The quest for more atom-economical and environmentally benign synthetic routes remains a key driver in the ongoing development of synthetic methodologies for this important class of compounds.

Advanced Isolation and Purification Techniques for High Purity Formulations

The attainment of high-purity this compound and related organometallic compounds is contingent upon the application of rigorous isolation and purification protocols. These techniques are designed to separate the desired complex from reaction byproducts, unreacted precursors like Molybdenum Hexacarbonyl, and potential isomeric forms. The choice of method is dictated by the physical properties of the complex, such as its solubility in various organic solvents and its volatility.

Recrystallization is a cornerstone technique for the purification of solid organometallic compounds. This method hinges on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. For molybdenum carbonyl complexes, the process typically involves dissolving the crude product in a suitable solvent, followed by cooling or the addition of an anti-solvent to induce the formation of crystals. For instance, the purification of related phosphine-substituted molybdenum carbonyl complexes, such as cis-Mo(CO)₄(PPh₃)₂, involves dissolving the crude material in dichloromethane (B109758) (CH₂Cl₂) and then adding cold, dry methanol (B129727) to precipitate the purified product, which is subsequently isolated by filtration after being stored at low temperatures (e.g., -10 °C) overnight.

Sublimation is an effective purification method for volatile organometallic compounds. This process involves heating the solid material under a vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes back into a solid upon contact with a cooled surface. Molybdenum hexacarbonyl, a common precursor, is itself a volatile solid that can be purified by sublimation. wikipedia.org While specific conditions for this compound are not widely reported, the sublimation behavior of Mo(CO)₆ provides a relevant analogue. The sublimation enthalpy of Mo(CO)₆ has been studied, and it is known to sublimate between 330.4 K and 339.7 K. This technique is particularly useful for removing less volatile impurities.

Chromatographic methods offer a higher degree of separation and are employed for complex mixtures or to achieve very high purity. High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase columns, can be adapted for the purification and analysis of molybdenum complexes. For example, a method using a C18 column with a water/acetonitrile mobile phase has been developed to quantify molybdenum-containing metallophores. rsc.org The chemical identification and purity check of technetium and rhenium tricarbonyl complexes, which are analogous to molybdenum tricarbonyl species, are routinely accomplished by comparison with standards using HPLC. nih.gov

The following tables summarize purification data for analogous molybdenum carbonyl complexes, illustrating the effectiveness of these techniques.

Table 1: Recrystallization Parameters for Analogous Molybdenum(0) Carbonyl Complexes

Compound Solvent System Procedure Purity Assessment
fac-[Mo(CO)₃(DMSO)₃] Tetrahydrofuran (B95107) / n-Hexane Slow diffusion of n-hexane into a THF solution. nih.gov X-ray Crystallography, FT-IR nih.gov

Table 2: Purity Assessment Techniques

Technique Information Provided
Infrared (IR) Spectroscopy Confirms the presence of carbonyl ligands and their coordination mode (terminal vs. bridging), which helps in identifying the desired product and isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and is a powerful tool for assessing the purity of diamagnetic complexes. Quantitative NMR (qNMR) can be used for absolute purity determination.
Elemental Analysis Determines the elemental composition (C, H, N) of the compound, providing a fundamental check of its empirical formula and purity.
X-ray Crystallography Provides the definitive molecular structure of a crystalline compound, confirming its identity and stereochemistry.

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, allowing for the quantification of purity by comparing the peak area of the product to those of impurities. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Triamminemolybdenum 0 Tricarbonyl Systems

Solid-State Structural Determination via X-ray Crystallography

While the crystal structure for triamminemolybdenum(0) tricarbonyl has not been reported, the analysis of analogous molybdenum(0) tricarbonyl complexes provides a robust model for its expected bond distances and angles. For instance, the structurally characterized complex [Mo(CO)3(ptapzpy)Br] (where ptapzpy is 2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine) serves as a valuable reference. rsc.orgresearchgate.net In this related compound, the molybdenum center is coordinated to three carbonyl ligands and a bidentate nitrogen-donor ligand, along with a bromide ion.

The Mo-C bond distances in such complexes are typically in the range of 1.90 to 2.00 Å. The C-O bond lengths within the carbonyl ligands are generally observed to be approximately 1.15 Å. The Mo-N bond distances would be expected to be in the range of 2.20 to 2.35 Å, reflecting the coordination of the ammine ligands to the molybdenum center.

Bond angles around the nearly octahedral molybdenum center are expected to be close to the ideal 90° for cis ligands and 180° for trans ligands. The C-Mo-C angles between the facial carbonyl ligands are anticipated to be approximately 90°. Similarly, the N-Mo-N angles between the ammine ligands would also be around 90°.

Table 1: Representative Bond Distances and Angles in a Related Molybdenum(0) Tricarbonyl Complex Data based on the analogous complex [Mo(CO)3(ptapzpy)Br]. rsc.orgresearchgate.net

Bond/Angle Typical Length (Å) / Angle (°)
Mo-C (carbonyl) ~1.95
C-O (carbonyl) ~1.15
Mo-N ~2.30
C-Mo-C ~90
N-Mo-N ~90
C-Mo-N (cis) ~90

For an octahedral complex with the general formula MA3B3, such as this compound, two possible geometric isomers exist: facial (fac) and meridional (mer). In the fac isomer, the three identical ligands (in this case, the three ammine groups and the three carbonyl groups) occupy the corners of one face of the octahedron. In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron.

It is well-established that molybdenum tricarbonyl complexes of the type Mo(CO)3L3, where L represents three monodentate ligands or a tridentate ligand, predominantly adopt the facial geometry. up.ac.zaresearchgate.net This preference is driven by electronic factors, including π-backbonding from the molybdenum d-orbitals into the π* orbitals of the carbonyl ligands, which is optimized in the C3v symmetry of the fac isomer. Therefore, it is confidently predicted that this compound exists as the facial isomer.

The presence of ammine (NH3) ligands in the coordination sphere of this compound introduces the capacity for significant hydrogen bonding. nih.gov The hydrogen atoms on the nitrogen are effective hydrogen bond donors, while the oxygen atoms of the carbonyl ligands can act as hydrogen bond acceptors.

The intermolecular hydrogen bonds discussed above are the primary driving force for the formation of supramolecular assemblies. mdpi.com It is anticipated that the N-H···O hydrogen bonds would lead to the formation of chains or sheets of molecules in the crystal lattice. The specific packing pattern would aim to maximize these favorable hydrogen bonding interactions while satisfying other packing forces, such as van der Waals interactions. The resulting crystal structure would likely be a dense, highly organized, and stable lattice, a direct consequence of these directional intermolecular forces. nih.gov

Vibrational Spectroscopic Characterization (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of a molecule. For metal carbonyl complexes, they are particularly informative about the bonding and structure of the M-CO unit.

The carbonyl stretching vibrations (ν(CO)) in metal carbonyls are among the most intense and diagnostic peaks in an IR spectrum. nih.gov Their position in the spectrum is highly sensitive to the electronic environment of the metal center. The bonding in metal carbonyls is described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the carbonyl's highest occupied molecular orbital (HOMO) to an empty metal d-orbital and, crucially, π-backbonding from a filled metal d-orbital into the carbonyl's lowest unoccupied molecular orbital (LUMO), which is π-antibonding (π*) in character.

Greater electron density on the metal, resulting from a low oxidation state and/or the presence of strong electron-donating ligands, enhances π-backbonding. This increased population of the CO π* orbital weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. umb.edu In this compound, the molybdenum is in a zero oxidation state and the ammine ligands are pure σ-donors, which allows for significant backbonding to the CO ligands.

For a fac-Mo(CO)3L3 complex with local C3v symmetry, group theory predicts two IR-active carbonyl stretching bands: a high-frequency, symmetric stretching mode (A1) and a low-frequency, degenerate asymmetric stretching mode (E). youtube.com The observation of this two-band pattern is strong evidence for a facial geometry. The ν(CO) bands for fac-[Mo(CO)3(amine)3] complexes typically appear in the 1950-1700 cm⁻¹ region.

Table 2: Representative Carbonyl Stretching Frequencies for Related fac-Molybdenum(0) Tricarbonyl Complexes

Complex ν(CO) Frequencies (cm⁻¹) (in THF or CH₂Cl₂) Reference
fac-[Mo(CO)₃(py)₃] (py = pyridine) 1893, 1775
fac-[Mo(CO)₃(NCMe)₃] (Me = methyl) 1915, 1784

The frequencies for this compound are expected to be in a similar range, providing a direct measure of the extent of π-backbonding from the Mo(0) center.

Assignment of Ammine Ligand Vibrational Modes

The vibrational spectrum of this compound, specifically the facial (fac) isomer, is characterized by distinct vibrational modes associated with the ammine (NH₃) ligands. These modes, observable in both infrared (IR) and Raman spectroscopy, provide valuable insights into the coordination and bonding environment of the ammine groups. The facial arrangement of the three ammine ligands in an octahedral geometry belongs to the C₃ᵥ point group. oulu.fi This symmetry dictates the number and activity of the vibrational modes.

The primary vibrational modes of the coordinated ammine ligands include N-H stretching, symmetric and asymmetric NH₃ deformation (scissoring), rocking, and wagging modes. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. For hexaamminemanganese(II) perchlorate, a related complex with ammine ligands, these modes appear around 3385 cm⁻¹. researchgate.net

Table 1: Typical Vibrational Modes of Coordinated Ammine Ligands

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
ν(N-H)N-H stretching3100 - 3400
δₐₛ(NH₃)Asymmetric NH₃ deformation1560 - 1650
δₛ(NH₃)Symmetric NH₃ deformation1150 - 1350
ρ(NH₃)NH₃ rocking650 - 850

Note: The exact positions of these bands for this compound may vary based on the specific molecular environment and intermolecular interactions.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for monitoring chemical reactions in real-time. nih.gov This method allows for the direct observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic information. nih.gov The synthesis of this compound from molybdenum hexacarbonyl (Mo(CO)₆) and ammonia (B1221849) can be effectively monitored using in situ FTIR.

The reaction progress can be tracked by observing the changes in the carbonyl stretching (ν(CO)) region of the IR spectrum. Molybdenum hexacarbonyl, with its Oₕ symmetry, exhibits a single sharp ν(CO) band. odinity.com As the reaction proceeds and ammine ligands substitute the carbonyl groups, new bands corresponding to the lower symmetry of the this compound product (C₃ᵥ for the fac-isomer) will appear. odinity.comyoutube.comsemanticscholar.org For a facial tricarbonyl complex, group theory predicts the appearance of two or three IR-active CO stretching bands. researchgate.netnih.gov

The continuous monitoring of these characteristic carbonyl bands allows for the determination of reaction kinetics and the identification of any transient intermediates that may form during the substitution process. nih.gov This real-time analysis is crucial for optimizing reaction conditions to maximize the yield and purity of the desired this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Solution-State ¹H and ¹³C NMR Investigations

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of diamagnetic organometallic complexes like this compound in solution. vaia.com ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and the electronic environment of the hydrogen and carbon nuclei, respectively. youtube.comyoutube.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of fac-[Mo(CO)₃(NH₃)₃] is expected to show a single resonance for the protons of the three equivalent ammine ligands. researchgate.net The chemical shift of these protons will be influenced by the electron density on the molybdenum center and the shielding effects of the carbonyl ligands. In related methylcobalt(III) complexes with ammine ligands, the ammine protons appear as broad signals. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of fac-[Mo(CO)₃(NH₃)₃] should exhibit a single resonance for the three equivalent carbonyl carbons. The chemical shift of the carbonyl carbons in molybdenum carbonyl complexes is sensitive to the nature of the other ligands attached to the metal center. acs.orgacs.org In general, more electron-donating ligands lead to a greater shielding of the carbonyl carbons and a shift to a lower frequency (upfield). For comparison, in [Mo(CO)₅(NH₃)], the carbonyl carbons show distinct resonances for the axial and equatorial positions.

Solid-State NMR Techniques (e.g., CP/MAS ¹³C NMR) for Structural Insights

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline or amorphous solid samples, offering insights that are not accessible through solution-state NMR. oulu.fi Cross-polarization magic-angle spinning (CP/MAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in sharper lines. rsc.orgresearchgate.net

For fac-[Mo(CO)₃(NH₃)₃], solid-state ¹³C CP/MAS NMR can be used to determine the number of crystallographically inequivalent carbonyl and ammine carbons in the unit cell. researchgate.net If the three carbonyl groups and three ammine groups are crystallographically equivalent, single resonances for each type of ligand would be expected. However, if there are multiple molecules in the asymmetric unit or if the ligands are not equivalent in the crystal lattice, multiple peaks may be observed. oulu.fi

This technique is particularly useful for characterizing the local environment of the atoms in the solid state and can provide information on intermolecular interactions and packing effects within the crystal structure. researchgate.net

Table 2: Expected NMR Spectroscopic Data for fac-Triamminemolybdenum(0) Tricarbonyl

NucleusTechniqueExpected Chemical Shift (ppm)MultiplicityNotes
¹HSolution-StateVariableSinglet (broad)Chemical shift depends on solvent and concentration.
¹³CSolution-State~220-230SingletFor the carbonyl carbons.
¹³CSolid-State (CP/MAS)VariableMultiple peaks possibleNumber of peaks depends on crystallographic inequivalence.

Note: The chemical shift values are estimates based on related molybdenum carbonyl complexes and can vary.

Electronic Absorption and Emission Spectroscopy

Characterization of Electronic Transitions (e.g., Metal-to-Ligand Charge Transfer (MLCT), Ligand-Centered (LC) transitions)

Electronic absorption spectroscopy, primarily UV-Visible spectroscopy, is employed to study the electronic transitions within a molecule. libretexts.orguzh.ch For this compound, the electronic spectrum is expected to be dominated by metal-to-ligand charge transfer (MLCT) and potentially ligand-centered (LC) and d-d transitions. illinois.edulibretexts.org

Metal-to-Ligand Charge Transfer (MLCT) Transitions: In molybdenum(0) carbonyl complexes, MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. nih.gov The carbonyl ligands have low-lying π* orbitals, making Mo → CO MLCT transitions common. acs.org These transitions are typically intense and are sensitive to the nature of the other ligands on the metal center. The ammine ligands, being primarily σ-donors, will influence the energy of the metal d-orbitals and thus affect the energy and intensity of the MLCT bands. In related molybdenum(0) carbonyl complexes with pyridine-based ligands, MLCT bands are observed in the visible region of the spectrum. acs.org

Ligand-Centered (LC) and d-d Transitions: Ligand-centered transitions would involve promotions of electrons within the orbitals of the ammine or carbonyl ligands. The d-d transitions, which involve the excitation of an electron between d-orbitals of the metal, are generally weak for octahedral d⁶ complexes like molybdenum(0) and may be obscured by the more intense MLCT bands. csirhrdg.res.in

Investigation of Excited State Energetics and Dynamics (e.g., time-resolved techniques)

The investigation of the excited state properties of fac-triamminemolybdenum(0) tricarbonyl would rely heavily on time-resolved spectroscopic techniques. These methods allow for the observation of transient species and the measurement of their lifetimes on timescales ranging from femtoseconds to milliseconds.

Time-Resolved Infrared (TRIR) Spectroscopy would be a particularly powerful tool. Upon photolysis, metal carbonyl complexes are known to undergo CO dissociation. researchgate.net TRIR spectroscopy can monitor the changes in the ν(CO) stretching frequencies, providing direct information about the formation of dicarbonyl intermediates. For instance, in related complexes, the photolysis of a tricarbonyl precursor leads to the formation of a dicarbonyl species, which can be observed and its reaction kinetics studied. nist.gov

Transient Absorption Spectroscopy on the nanosecond or femtosecond timescale is another critical technique. acs.orgnih.gov Excitation of the molecule with a laser pulse would populate its excited states. The subsequent decay of these states can be monitored by probing the absorption changes over time. For a related complex, Mo(CO)3(tpe) (where tpe is tris(pyridyl)ethane), time-resolved techniques have revealed a triplet metal-to-ligand charge-transfer (³MLCT) state as the lowest excited state, with lifetimes of several hundred nanoseconds. uvic.caodinity.com For fac-Mo(CO)3(NH3)3, excitation would likely populate metal-centered (d-d) states or metal-to-ligand charge transfer (MLCT) states involving the carbonyl ligands. The dynamics of these states, including their lifetimes and pathways for relaxation, would provide insight into the molecule's photochemistry.

Research Findings from Analogous Systems:

Studies on other molybdenum(0) tricarbonyl complexes have shown that the nature of the ligands significantly influences the excited state properties. For example, the complex Mo(CO)3(tpe) exhibits intense deep-red phosphorescence with excited state lifetimes up to approximately 500 ns. nist.govodinity.com This is attributed to a ³MLCT state. The quantum yields for this complex were found to be solvent-dependent. uvic.ca It is plausible that fac-Mo(CO)3(NH3)3 would also exhibit excited states, though the lack of low-lying π* orbitals on the ammine ligands suggests that metal-centered excited states might play a more dominant role in its photophysics compared to the MLCT states in complexes with aromatic polypyridyl ligands.

Photophysical Pathways and Deactivation Mechanisms

Following photoexcitation, fac-triamminemolybdenum(0) tricarbonyl would deactivate through a series of photophysical pathways. The primary deactivation channels for metal complexes typically include:

Vibrational Relaxation: Rapid cooling within an electronic state.

Internal Conversion (IC): Non-radiative transition between states of the same spin multiplicity.

Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., from a singlet to a triplet state).

Phosphorescence: Radiative decay from a triplet state to a singlet ground state.

Photochemical Reaction: Dissociation of a ligand (e.g., CO or NH3).

For many d⁶ metal carbonyls, excitation leads to population of a triplet excited state which can be emissive or lead to photosubstitution. uvic.caodinity.com The deactivation of the excited state can be thermally activated, involving higher-lying metal-centered states. odinity.com In the case of fac-Mo(CO)3(NH3)3, a likely photochemical pathway is the dissociation of a carbonyl ligand, forming a cis-Mo(CO)2(NH3)3 intermediate. The quantum yield of this process would be a key parameter to determine the efficiency of the photoreaction.

Expected Deactivation Data (Hypothetical):

ProcessRate Constant (s⁻¹)Description
Intersystem Crossing (S₁ → T₁)> 10¹¹Rapid transition from the initially populated singlet excited state to a lower-energy triplet state.
T₁ State Decay10⁶ - 10⁹The overall decay of the lowest triplet state, which could be a combination of non-radiative decay and phosphorescence.
CO DissociationVariesA potential photochemical pathway from an excited state, leading to the loss of a carbonyl ligand. The rate would depend on the specific excited state.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation patterns of organometallic complexes. Electrospray Ionization (ESI) is a soft ionization technique well-suited for metal carbonyls, as it can generate gas-phase ions with minimal fragmentation. uvic.ca

For fac-triamminemolybdenum(0) tricarbonyl, ESI-MS would be expected to show a parent ion, likely as an adduct with a cation like Na⁺ or H⁺, or as a radical cation [M]⁺•. The molecular weight of C3H9MoN3O3 is approximately 231.07 g/mol (based on the most abundant isotopes). The isotopic pattern of the molecular ion would be characteristic of the presence of molybdenum.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS), utilizing techniques like collision-induced dissociation (CID), would be used to fragment the parent ion and identify the resulting daughter ions. acs.orgresearchgate.net For metal carbonyl complexes, a common fragmentation pathway is the sequential loss of neutral CO molecules (28 Da). For metal ammine complexes, the loss of neutral NH3 molecules (17 Da) is typical. acs.org

Expected Fragmentation Pattern:

A hypothetical fragmentation pattern for the molecular ion [Mo(CO)3(NH3)3]⁺• is presented below. This pattern is based on the known fragmentation behavior of related metal carbonyl and ammine complexes.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
[Mo(CO)3(NH3)3]⁺•[Mo(CO)2(NH3)3]⁺•CO
[Mo(CO)2(NH3)3]⁺•[Mo(CO)(NH3)3]⁺•CO
[Mo(CO)(NH3)3]⁺•[Mo(NH3)3]⁺•CO
[Mo(NH3)3]⁺•[Mo(NH3)2]⁺•NH3
[Mo(NH3)2]⁺•[Mo(NH3)]⁺•NH3
[Mo(NH3)]⁺•[Mo]⁺•NH3

It is also possible that mixed losses of CO and NH3 could occur, or the loss of larger fragments. The relative intensities of these fragment ions in the mass spectrum would provide valuable information about the relative bond strengths within the complex.

Mechanistic Investigations and Reactivity Studies of Triamminemolybdenum 0 Tricarbonyl

Ligand Exchange Dynamics and Mechanisms

The substitution of ligands in octahedral molybdenum(0) carbonyl complexes, including triamminemolybdenum(0) tricarbonyl, is a critical aspect of their chemistry, influencing their stability and reactivity. These reactions predominantly proceed through mechanisms that involve the dissociation of a ligand as the initial and rate-determining step.

Dissociative and Associative Pathways in Ligand Substitution

Ligand substitution reactions in octahedral complexes like this compound can theoretically proceed via dissociative (D), associative (A), or interchange (I) pathways. However, for 18-electron complexes such as this, the dissociative pathway is generally favored. libretexts.org In a dissociative mechanism, the initial step involves the cleavage of a metal-ligand bond to form a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org This pathway is characterized by a positive entropy of activation, indicating an increase in disorder in the transition state.

Conversely, an associative pathway would involve the formation of a seven-coordinate intermediate, which is less common for already electron-saturated complexes. Interchange mechanisms are intermediate, where the incoming ligand attacks as the outgoing ligand is leaving. For complexes like cis-Mo(CO)4(amine)2, studies have shown that ligand substitution reactions proceed via a dissociative mechanism, where the loss of an amine ligand is the rate-determining step. researchgate.net This suggests that this compound would also favor a dissociative pathway for the substitution of its ammonia (B1221849) ligands.

Kinetics and Thermodynamics of Ligand Exchange Reactions

The kinetics of ligand exchange in molybdenum(0) carbonyl amine complexes are typically first-order with respect to the complex concentration and independent of the incoming ligand's concentration at low concentrations, which is characteristic of a dissociative mechanism. libretexts.orgresearchgate.net For cis-Mo(CO)4(amine)2 complexes, the rate of substitution is significantly influenced by the nature of the amine ligand being replaced. researchgate.net

Table 1: Kinetic Data for Amine Substitution in cis-Mo(CO)4(amine)(AsPh3) in Chlorobenzene

Amine Entering Ligand (L) k (s⁻¹) at 49.6 °C ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Pyridine P(OPh)₃ 1.83 x 10⁻⁴ 99.1 ± 2.1 -3 ± 6

Data adapted from a study on related molybdenum carbonyl complexes to illustrate typical kinetic parameters. researchgate.net

The Chelate Effect and Its Influence on Complex Stability and Reactivity

The chelate effect describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. libretexts.org This effect is primarily driven by a positive change in entropy. youtube.com When a chelating ligand with multiple binding sites replaces several monodentate ligands, the number of free molecules in the system increases, leading to a significant increase in entropy. libretexts.org

For instance, the replacement of two monodentate ammonia ligands in a complex by one bidentate ethylenediamine (B42938) ligand results in an increase in the total number of particles in the solution, which is entropically favorable. libretexts.org This thermodynamic stabilization makes the resulting chelated complex less reactive towards ligand substitution. Therefore, this compound, with its three monodentate ammonia ligands, would be expected to be more reactive in ligand exchange reactions than a corresponding molybdenum tricarbonyl complex with a tridentate amine ligand. The formation of the chelated complex is driven by the large positive entropy change, even if the enthalpy change is small. libretexts.org

Influence of Solvent Coordination and Concentration Effects on Exchange Processes

The solvent can play a significant role in ligand exchange reactions, potentially acting as a competing ligand. nih.gov In some cases, solvent molecules can coordinate to the metal center, influencing the reaction mechanism and rate. nih.govnih.gov However, for certain systems, the solvent may have a negligible effect. For example, in the ligand substitution of Mo(CO)5(amine), the addition of tetrahydrofuran (B95107) (THF) was found to have no kinetic effect, suggesting it does not participate in the rate-determining step. electronicsandbooks.com

The concentration of the entering ligand can also influence the observed kinetics. At high concentrations of a strongly nucleophilic entering ligand, a second-order term may become significant in the rate law, indicating a shift towards an associative interchange mechanism. researchgate.net The nature of the solvent can also alter the mechanism of ligand exchange through competitive coordination. For example, the use of acetonitrile (B52724) as a solvent can modify the exchange mechanism by competing with the ligand for coordination to the metal center. nih.gov

Oxidative Transformations

This compound, with its electron-rich molybdenum(0) center, is susceptible to oxidation. These reactions often lead to the loss of carbonyl ligands and the formation of higher oxidation state molybdenum species.

Reaction with Oxidizing Agents (e.g., H2O2, tert-butylhydroperoxide)

The reaction of molybdenum(0) carbonyl complexes with oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butylhydroperoxide (TBHP) typically results in oxidative decarbonylation. rsc.org In these reactions, the molybdenum center is oxidized, and the carbonyl ligands are converted to carbon dioxide. chemrxiv.org For example, the reaction of a molybdenum(0) tricarbonyl complex with TBHP can lead to the formation of a molybdenum oxide hybrid material. rsc.org

Studies on related molybdenum(0) tricarbonyl complexes have shown that reaction with TBHP or H₂O₂ can produce catalytically active molybdenum oxide species. rsc.orgresearchgate.net Specifically, the reaction of [Mo(CO)3(ptapzpy)Br] with TBHP resulted in the formation of a molybdenum oxide hybrid, [Mo3O9([ptapzpy]Br)2]·nH2O. rsc.org Similarly, reactions with both TBHP and H₂O₂ can lead to the formation of β-octamolybdate salts. rsc.org These transformations highlight the utility of molybdenum(0) carbonyl complexes as precursors for oxidation catalysts. The reaction of cyclohexane (B81311) with TBHP is a common probe for the reactivity of such catalysts. rsc.org

Table 2: Products of Oxidative Decarbonylation of a Molybdenum(0) Tricarbonyl Complex

Oxidizing Agent Major Molybdenum Product
tert-butylhydroperoxide (TBHP) Molybdenum oxide hybrid material

Data based on the reactivity of a related molybdenum(0) tricarbonyl pyrazolylpyridine complex. rsc.org

Formation and Characterization of Higher Oxidation State Molybdenum Species (e.g., Mo(VI) trioxo complexes)

The conversion of the low-valent molybdenum(0) center in tricarbonyl complexes to higher oxidation states, such as molybdenum(VI), is a significant area of study. This transformation typically involves oxidative decarbonylation, where the carbonyl ligands are displaced and the metal is oxidized, often by an oxygen-atom transfer agent.

Research on analogous molybdenum(0) tricarbonyl complexes provides a strong model for the reactivity of this compound. For instance, an azacalixpyridine-supported Mo(0)-tricarbonyl complex, [Mo(CO)3(tolyl-ACP)], has been shown to react with molecular oxygen (O₂) to form the corresponding Mo(VI)-trioxo complex, [MoO3(tolyl-ACP)]. researchgate.netchemrxiv.org This conversion demonstrates the capacity of the Mo(0) center to activate dioxygen. researchgate.net Studies confirm the presence of the Mo(VI) species even in monolayers prepared for surface analysis, indicating a facile oxidation process. chemrxiv.org

Other oxidants can also induce this transformation. The reaction of [Mo(CO)3(ptapzpy)Br] with tert-butylhydroperoxide (TBHP) results in oxidative decarbonylation to yield a molybdenum oxide hybrid material, demonstrating that various oxygen sources can effect the oxidation. wikipedia.org These studies collectively show that Mo(0) tricarbonyl complexes are versatile precursors for synthesizing high-valent molybdenum-oxo species.

Table 1: Examples of Oxidative Decarbonylation of Mo(0) Tricarbonyl Precursors

Precursor Complex Oxidant Product Key Findings Reference
[Mo(CO)3(tolyl-ACP)] Dioxygen (O₂) [MoO3(tolyl-ACP)] The complex activates O₂; the conversion rate is enhanced by light. researchgate.net
[Mo(CO)3(ptapzpy)Br] tert-butylhydroperoxide (TBHP) [Mo3O9([ptapzpy]Br)2]·nH2O Demonstrates the use of peroxide as an effective oxidant for this transformation. wikipedia.org
(C5Me5)2Mo2(CO)4 (t-butyl-NC)₂NiO₂ Oxo and µ-oxo molybdenum species Complete decarbonylation occurs with retention of the Mo-Mo bond. capes.gov.br

Mechanistic Pathways of Oxidative Decarbonylation

The mechanism of oxidative decarbonylation is intricate, involving multiple steps. Studies based on the conversion of [Mo(CO)3(tolyl-ACP)] with O₂ have been particularly insightful. Through a combination of spectroscopic methods and complementary Density Functional Theory (DFT) calculations, a molecular mechanism has been proposed. researchgate.net

The process is understood to proceed through distinct thermal and photochemical pathways. researchgate.net The reaction involves the binding and subsequent activation of oxygen at the molybdenum center, leading to the displacement of the three CO ligands and the formation of three M=O bonds, with a corresponding formal oxidation of the metal from Mo(0) to Mo(VI). The liberated CO is oxidized to CO₂ in the process. researchgate.net The observation that the reaction rate is significantly increased upon irradiation with light suggests the involvement of an excited-state species that is more reactive towards oxygen. researchgate.net

Electrophilic and Nucleophilic Reactions

Protonation and Acid-Base Equilibria

The reactivity of this compound is influenced by the acid-base properties of its ligands. The ammine (NH₃) ligands attached to the molybdenum center retain basic character, similar to free ammonia. youtube.comlibretexts.org Ammonia is a well-known weak base that establishes an equilibrium in aqueous solution by accepting a proton to form the ammonium (B1175870) ion (NH₄⁺). youtube.comkhanacademy.org

This inherent basicity means the ammine ligands in the complex can be protonated by acids. The reaction can be represented by the following equilibrium:

fac-[Mo(CO)₃(NH₃)₃] + H⁺ ⇌ [fac-[Mo(CO)₃(NH₃)₂(NH₄)]]⁺

While specific pKa values for the conjugate acid of this compound are not widely reported, studies on analogous aqua complexes, such as fac-[(CO)₃M(H₂O)₃]⁺ (M = Mn, Tc, Re), offer valuable insights. For these related species, the rate of water exchange was found to be independent of pH up to a certain threshold (e.g., pH 6.3 for the Mn complex), indicating that the deprotonated monohydroxo form does not significantly contribute below this pH. researchgate.net This suggests that the conjugate acids of such organometallic complexes have pKa values that characterize them as weak acids. researchgate.net The equilibrium position for the protonation of the ammine ligand will similarly depend on the acidity of the medium. nih.govresearchgate.net

Interaction with Metal Cations and Anions

The electron distribution within the this compound complex allows for interactions with both electrophilic and nucleophilic species. The coordination of the carbonyl ligands to the molybdenum center results in a polarization of the C≡O bond. umb.edu This polarization enhances the negative charge on the oxygen atom, making it a potential site for interaction with electrophiles, including metal cations. This interaction involves the carbonyl oxygen acting as a Lewis base, donating electron density to the cation.

Carbonyl Group Reactivity and Functionalization

The carbonyl ligands in this compound are not merely spectators; they are integral to the complex's reactivity. The bonding of CO to a transition metal involves a synergistic effect of σ-donation from the CO to the metal and π-back-donation from the metal's d-orbitals into the CO's π* antibonding orbitals. youtube.comquora.com

This metal-to-ligand back-donation populates the π* orbital of the CO, which polarizes the ligand and activates it towards chemical reactions. umb.edu Specifically, the carbonyl carbon becomes more electrophilic and thus more susceptible to attack by nucleophiles. This activation is a foundational principle in the functionalization of carbonyl groups in organometallic chemistry.

A primary example of carbonyl reactivity is ligand exchange, where one or more CO ligands are replaced by other ligands, such as phosphines. nih.gov This substitution is often driven by the electronic and steric properties of the incoming ligand. Additionally, as discussed in section 4.2.3, the carbonyl groups can be completely removed through oxidative decarbonylation, representing the most extreme form of their reactivity. researchgate.net Thermal treatment of related molybdenum carbonyl complexes can also lead to controlled decarbonylation, for instance, the conversion of a tetracarbonyl to a tricarbonyl species. wikipedia.org

Coordination Chemistry and Derivative Synthesis with the Triamminemolybdenum 0 Tricarbonyl Core

Design and Synthesis of Novel Polydentate Ligands for Molybdenum(0) Complexes

The synthesis of molybdenum(0) carbonyl complexes often begins with the substitution of carbon monoxide (CO) ligands in molybdenum hexacarbonyl, Mo(CO)₆. wikipedia.orgnih.gov However, to facilitate reactivity, precursor complexes with more labile ligands, such as fac-[Mo(CH₃CN)₃(CO)₃], are frequently employed. nih.goviucr.org The design of polydentate ligands, which can bind to the metal center through multiple donor atoms, is a key strategy for creating stable and functionally diverse molybdenum(0) complexes.

A notable example is the synthesis of a dome-shaped molybdenum(0) tricarbonyl complex using an N-(p-tolyl)-azacalix6pyridine (tolyl-ACP) ligand. chemrxiv.org This tridentate macrocycle reacts with the precursor [Mo(CO)₃(cycloheptatriene)] to yield the desired complex, [Mo(CO)₃(tolyl-ACP)]. chemrxiv.org Similarly, tripodal ligands like tris(pyridyl)ethane (tpe) have been successfully used to synthesize photoactive molybdenum(0) carbonyl complexes. chemrxiv.orgchemrxiv.org The synthesis of these complexes is often a straightforward, two-step process with high yields. chemrxiv.orgchemrxiv.org

The design of these ligands is not arbitrary. For instance, the steric bulk of arene ligands can be systematically tuned to influence the stability and reactivity of the resulting (η⁶-arene)Mo(CO)₃ complexes. researchgate.net By employing classic Friedel-Crafts alkylation, a series of sterically expanded arenes can be synthesized and subsequently metallated by refluxing with Mo(CO)₆. researchgate.net

Table 1: Examples of Polydentate Ligands for Molybdenum(0) Complexes

Ligand Type Specific Ligand Example Precursor Complex Resulting Mo(0) Complex Reference
Tridentate Macrocycle N-(p-tolyl)-azacalix rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK2a3aPiqzSJdUwTOAui80Ty2Q2P03-mkq1zChQxFSb2Xkhu0SfZC_YBPOapBrJHvLabGSQAKzx2-g-m5gFN0mDwpZ40o64VkLLOfJC1GGQOTT9LAma4WZVbJ-JqIQe0ghgKDCftIiflvEi2vMavTr4KKrE7FZLjKzJm0K)pyridine (tolyl-ACP) [Mo(CO)₃(cycloheptatriene)] [Mo(CO)₃(tolyl-ACP)] chemrxiv.org
Tripodal Ligand Tris(pyridyl)ethane (tpe) Not specified Mo(CO)₃(tpe) chemrxiv.orgchemrxiv.org
Sterically Expanded Arene Tetrahydro-tetramethyl substituted arenes Mo(CO)₆ (η⁶-arene)Mo(CO)₃ researchgate.net
Pyrazolylpyridine 2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine (ptapzpy) Mo(CO)₆ or cis-[Mo(CO)₄(pip)₂] [Mo(CO)₃(ptapzpy)Br] nih.govrsc.org

Exploration of Different Donor Atom Sets in Ligand Design (e.g., N, P, O, S)

The electronic and steric properties of molybdenum(0) complexes can be finely tuned by incorporating different donor atoms into the ligand framework. The choice of donor atoms (such as nitrogen, phosphorus, oxygen, and sulfur) significantly influences the stability, reactivity, and potential applications of the resulting complexes.

Nitrogen Donors: Nitrogen-containing ligands, such as pyridines and pyrazoles, are widely used in the synthesis of molybdenum(0) complexes. For example, bidentate pyrazolylpyridine ligands have been used to synthesize both tricarbonyl and tetracarbonyl molybdenum(0) complexes. nih.govrsc.org The synthesis of [Mo(CO)₃(ptapzpy)Br] from Mo(CO)₆ is an interesting case where the presence of a trimethylammonium group and a bromide counterion favors the formation of the tricarbonyl complex over the expected tetracarbonyl derivative. nih.govrsc.org Tripodal amine ligands have also been explored in the synthesis of molybdenum(III) complexes, which can be precursors to lower-valent species. acs.org

Phosphorus Donors: Phosphorus-based ligands, particularly phosphines, are crucial in stabilizing low-valent metal centers. The synthesis of hexacoordinated molybdenum(II) complexes of the type [Mo(S₂C₆H₄)(CO)₂(PMeₙPh₃₋ₙ)₂] showcases the use of phosphine (B1218219) ligands in conjunction with other donors. elsevierpure.com N-heterocyclic phosphine (NHP) pincer ligands have also been coordinated to molybdenum carbonyl fragments, demonstrating the redox non-innocence of the ligand. osu.edu

Oxygen and Sulfur Donors: Oxygen and sulfur donor ligands also play a significant role in molybdenum coordination chemistry. While many studies focus on higher oxidation states like Mo(IV) and Mo(VI) with O and S donors acs.org, their incorporation into molybdenum(0) complexes is also an active area of research. For instance, the reaction of [Mo(η³-C₃H₅)(Br)(CH₃CN)₂(CO)₂] with 1,2-benzenedithiolate (bdt) and phosphines yields molybdenum(II) complexes, highlighting the utility of sulfur-based ligands. elsevierpure.com The reactivity of molybdenum nitrido complexes supported by bis-phenolate N-heterocyclic and mesoionic carbenes has been investigated, showing the influence of oxygen-based donors on the electronic properties of the metal center. nih.govrsc.org

Table 2: Molybdenum Complexes with Various Donor Atom Sets

Donor Atom(s) Ligand Example(s) Molybdenum Precursor Resulting Complex Type Reference(s)
N, N 2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine Mo(CO)₆ [Mo(CO)₃(ptapzpy)Br] nih.govrsc.org
P, N PN³P Pincer Ligands [MoCl₃(thf)₃] Mo(III) halido complexes mdpi.com
S, P 1,2-benzenedithiolate and Phosphines [Mo(η³-C₃H₅)(Br)(CH₃CN)₂(CO)₂] [Mo(S₂C₆H₄)(CO)₂(PMeₙPh₃₋ₙ)₂] elsevierpure.com
O, N Bis-phenolate N-heterocyclic carbenes MoN(OtBu)₃ Molybdenum nitrido complexes nih.govrsc.org
N, P, S, O Tripodal stannyl (B1234572) ligands [M(CO)₃(NCR)₃] (M=Mo, W) [{(n)BuSn(2-pyridyl)₃}M(CO)₃], [{RSn(methylthiomethyl)₃}M(CO)₃] researchgate.net

Stereochemical Control in the Formation of Molybdenum(0) Coordination Compounds

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical aspect of coordination chemistry, as it can profoundly impact the physical and chemical properties of a complex. libretexts.org In the context of molybdenum(0) coordination compounds, controlling the stereochemistry, particularly achieving facial (fac) or meridional (mer) arrangements of ligands, is of significant interest.

The facial isomer, where three identical ligands occupy one face of an octahedron, is a common geometry for molybdenum tricarbonyl complexes with tridentate ligands. For example, the reaction of a phosphine-imine-pyridine ligand (PNN) with M(CO)₃(NCMe)₃ (M = Cr, Mo, W) produces the tridentate facial complex, fac-M(CO)₃(η³-PNN). researchgate.net Similarly, the use of dimethyl sulfoxide (B87167) (DMSO) as a ligand leads to the formation of fac-[Mo(CO)₃(DMSO)₃]. nih.goviucr.org This complex is noted for its stability and serves as an alternative starting material to the more common acetonitrile (B52724) adduct. nih.goviucr.org The packing in the crystal structure of fac-[Mo(CO)₃(DMSO)₃] is stabilized by non-classical intermolecular hydrogen bonds. nih.govresearchgate.net

The stereochemistry of molybdenum complexes is not limited to simple facial/meridional isomerism. In molybdenum(II) π-allyl complexes, the stereochemistry is influenced by intramolecular interactions between the ligand and the substituents on the allyl group. ias.ac.in The conformational preferences can be dictated by both repulsive and weak attractive interactions. ias.ac.in Furthermore, stereoselective syntheses using molybdenum complexes have been employed to create specific cyclohexene (B86901) derivatives. acs.org

Preparation of Heteroleptic Molybdenum Tricarbonyl Complexes

Heteroleptic complexes, which contain more than one type of ligand, are of great interest as they allow for a finer tuning of the metal center's properties. The synthesis of heteroleptic molybdenum tricarbonyl complexes often involves the substitution of one or more CO ligands with other neutral or anionic ligands.

Starting from molybdenum hexacarbonyl, M(CO)₆, heteroleptic complexes can be synthesized through various routes. rsc.org For instance, the reaction of Mo(CO)₆ with a bidentate diimine ligand (N-N) can lead to the formation of cis-[Mo(CO)₄(N-N)]. nih.gov Further substitution can yield tricarbonyl complexes of the type [Mo(CO)₃(N-N)(L/X)]⁰/⁻, where L is a neutral ligand and X⁻ is an anionic coligand. nih.gov

The synthesis of molybdenum(0) tricarbonyl and tetracarbonyl complexes with a cationic pyrazolylpyridine ligand provides a clear example of heteroleptic complex formation. rsc.org The complex [Mo(CO)₃(ptapzpy)Br] is a neutral, zwitterionic complex formed directly from Mo(CO)₆, which is unusual as reactions with pyrazolylpyridine ligands typically yield tetracarbonyl complexes. nih.govrsc.org This outcome is attributed to the presence of the trimethylammonium group and the bromide counterion. nih.gov

Another approach to heteroleptic complexes involves the reaction of Mo(CO)₆ with organolithium reagents to form anionic acyls, which can then be alkylated. wikipedia.org Additionally, the reaction of NO⁺[WCA]⁻ with neutral carbonyl complexes like M(CO)₆ provides access to heteroleptic carbonyl/nitrosyl cations such as [M(CO)₅(NO)]⁺. rsc.org

Catalytic Science and Mechanistic Insights for Triamminemolybdenum 0 Tricarbonyl

Role as (Pre)catalyst in Homogeneous Organic Transformations

Homogeneous catalysis offers the advantage of well-defined active sites, allowing for detailed mechanistic investigations. Molybdenum tricarbonyl complexes have been investigated as (pre)catalysts in a number of important organic reactions.

Molybdenum complexes are well-known for their ability to catalyze the epoxidation of olefins, a fundamental transformation in organic synthesis. While direct catalytic data for Triamminemolybdenum(0) tricarbonyl is not extensively detailed in the literature, analogous molybdenum(0) tricarbonyl complexes have demonstrated efficacy in this reaction. For instance, a molybdenum(0) tricarbonyl complex bearing a cationic pyrazolylpyridine ligand, [Mo(CO)₃(ptapzpy)Br], has been shown to be an effective (pre)catalyst for the epoxidation of cis-cyclooctene. researchgate.netrsc.org

The catalytic activity of this analogous complex was evaluated using both hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) as oxidants. The reaction proceeds efficiently at 55 °C, with slightly better performance observed with aqueous H₂O₂. researchgate.netrsc.org During the catalytic cycle with TBHP, the molybdenum(0) center is oxidized, leading to the formation of molybdenum oxide hybrid materials and poorly soluble β-octamolybdate salts. researchgate.netrsc.org With H₂O₂, the formation of soluble oxoperoxo species was observed, which helps to explain the differences in catalytic performance. researchgate.netrsc.org

Table 1: Catalytic Performance of an Analogous Molybdenum(0) Tricarbonyl Complex in the Epoxidation of cis-Cyclooctene

CatalystOxidantTemperature (°C)SubstrateProduct
[Mo(CO)₃(ptapzpy)Br]H₂O₂55cis-Cyclooctenecis-Cyclooctene oxide
[Mo(CO)₃(ptapzpy)Br]TBHP55cis-Cyclooctenecis-Cyclooctene oxide

The reduction of carbon dioxide (CO₂) into valuable chemicals is a critical area of research for addressing climate change and developing sustainable energy sources. While tricarbonyl complexes of other metals, such as rhenium and manganese, have been extensively studied as catalysts for CO₂ reduction, there is a notable lack of specific research findings on the application of this compound in this context. sci-hub.senih.gove3s-conferences.orge3s-conferences.orgfrontiersin.org The development of molybdenum-based catalysts for CO₂ reduction remains an area with potential for future investigation.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the production of aldehydes from alkenes. This reaction is typically catalyzed by complexes of rhodium and cobalt. Despite the general potential of organometallic molybdenum complexes in catalysis, there is a scarcity of published research specifically detailing the use of this compound as a catalyst for hydroformylation or other related carbonylation reactions.

Application in Heterogeneous Catalysis and Surface Organometallic Chemistry

The immobilization of homogeneous catalysts onto solid supports combines the advantages of high selectivity and activity of molecular catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Surface organometallic chemistry (SOMC) provides a powerful approach to generate single-site heterogeneous catalysts by depositing well-defined metal-organic complexes onto a support. While this is an active area of research for various molybdenum complexes, there is a lack of specific information in the literature regarding the immobilization and surface deposition of this compound. The development of strategies to anchor this specific complex onto surfaces could pave the way for its application in heterogeneous catalysis, but this remains a prospective area of study.

Development of Well-Defined Single-Site Catalysts on Metallic Surfaces

The development of well-defined single-site catalysts on metallic surfaces using organometallic precursors like this compound represents a significant advancement in heterogeneous catalysis. The goal is to create isolated, structurally uniform active sites, which can lead to higher activity and selectivity, bridging the gap between homogeneous and heterogeneous catalysis. The synthesis of such catalysts often involves the grafting of a molybdenum complex onto a support material. For instance, single-site Mo(VI)-dioxo species have been successfully anchored on supports like reduced graphene oxide (rGO) by reacting a precursor like (dme)MoO2Cl2 with the surface hydroxyl groups of the support. acs.org This process results in the formation of a covalent bond between the molybdenum center and the support, ensuring the single-site nature of the catalyst.

Another approach involves the use of silica (B1680970) as a support, where well-defined Mo-hydride species have been grafted to create catalytically active sites for ammonia (B1221849) synthesis. nih.gov While these examples use carbonaceous and oxide supports, the principles are extendable to metallic surfaces, where surface functional groups can be used to anchor the molybdenum complexes. The choice of the metallic surface is crucial as it can influence the electronic properties and stability of the catalytic sites.

Influence of Surface Interactions on Catalytic Performance

In the context of molybdenum-based epoxidation catalysts, the electronic effect of substituents on the ligand backbone can alter the electron density at the molybdenum atom, subsequently impacting catalytic activity. nih.gov Similarly, the metallic support can electronically influence the anchored molybdenum center. For instance, the d-band center of a single-molybdenum atom catalyst can be effectively shifted by the mediating effect of the surrounding ligands and the support, which has been shown to enhance performance in the nitrogen reduction reaction. uq.edu.auacs.org The adsorption strength of reactants and intermediates on the catalyst surface, a key factor in catalytic performance, is also influenced by these surface interactions. mdpi.com

Mechanistic Pathways in Catalytic Cycles

Elucidation of Active Species and Intermediates

The initial this compound complex is typically a precatalyst that undergoes transformation under reaction conditions to form the catalytically active species. Mechanistic studies are crucial for identifying these active species and the various intermediates involved in the catalytic cycle. For instance, in oxidation reactions, the Mo(0) center is often oxidized to a higher oxidation state, such as Mo(VI), which then acts as the active catalyst.

In the case of molybdenum-catalyzed epoxidation of olefins, molybdenum(0) tricarbonyl and tetracarbonyl complexes have been shown to be effective precatalysts. rsc.orgresearchgate.net Under oxidative conditions, for example with tert-butylhydroperoxide (TBHP), these precursors can be converted to molybdenum oxide or oxoperoxo species, which are the likely active catalysts. rsc.orgresearchgate.net The identification of intermediates, such as arylpalladium and phenacylpalladium halide complexes in palladium-catalyzed aminocarbonylation, provides critical insights into the reaction mechanism. nih.gov Similar detailed studies are necessary to fully elucidate the intermediates in catalytic cycles involving this compound.

Rate-Determining Steps and Turnover Frequencies

Turnover frequency (TOF) is a measure of the per-site catalytic activity, defined as the number of moles of product formed per mole of catalyst per unit time. sci-hub.se It is a crucial metric for comparing the efficiency of different catalysts. For a carbon-supported single-site molybdenum dioxo catalyst used in transesterification, the reaction was found to be first order in both ethanol (B145695) and the molybdenum catalyst, with a low activation energy consistent with rapid turnover at moderate temperatures. osti.gov The TOF is not an independent parameter but is linked to the overpotential in electrochemical reactions, and their relationship can be used to characterize the intrinsic catalytic properties of a catalyst. sci-hub.se

The following table presents a summary of turnover frequencies for various molybdenum-based catalysts in different reactions.

CatalystReactionTurnover Frequency (TOF)Reference
Mo-hydride on silicaN2 hydrogenation~1.3 x 10³ µmol h⁻¹ gMo⁻¹ nih.gov
Co-doped MoS₂Nitroarene reduction3.03 x 10⁻³ s⁻¹ (rate constant) rsc.org

Note: The table presents available data for molybdenum-based catalysts to illustrate the concept of turnover frequency.

Ligand Tuning for Enhanced Catalytic Activity and Selectivity

Ligand tuning is a powerful strategy for optimizing the performance of homogeneous and single-site heterogeneous catalysts. numberanalytics.compitt.edu By systematically modifying the ligands coordinated to the molybdenum center, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby enhancing its activity and selectivity. numberanalytics.com For instance, in molybdenum-catalyzed alkylations, the choice of ligand has a profound impact on the reactivity of the catalyst. acs.org

The principles of ligand design for molybdenum catalysts consider several factors:

Steric effects: The bulkiness of the ligand can control the access of substrates to the metal center, influencing selectivity. numberanalytics.com

Electronic effects: The electron-donating or -withdrawing nature of the ligand can modulate the oxidation state and Lewis acidity of the molybdenum center. numberanalytics.comnih.gov

Donor properties: The ability of the ligand to donate electron density to the metal affects the strength of substrate binding. numberanalytics.com

Computational studies have been instrumental in understanding and predicting the effects of ligand modification. For example, in the design of single-molybdenum catalysts for the nitrogen reduction reaction, various ligand combinations were computationally screened to identify those that resulted in the most favorable electronic structure for catalysis. uq.edu.auacs.org Similarly, doping of MoS₂ nanosheets with cobalt has been shown to enhance catalytic activity in the reduction of nitroarenes, demonstrating the principle of tuning the catalyst's local environment to boost performance. rsc.orgnih.gov

Advanced Research Directions and Future Perspectives

Design and Synthesis of Multifunctional Molybdenum(0) Tricarbonyl Complexes

The synthesis of molybdenum(0) tricarbonyl complexes is a cornerstone of organomolybdenum chemistry, typically starting from the stable precursor molybdenum hexacarbonyl, Mo(CO)₆. wikipedia.org The substitution of three carbonyl ligands in Mo(CO)₆ by three ammine ligands to form facial (fac) Triamminemolybdenum(0) tricarbonyl is a primary example of ligand substitution reactions that define this field. These reactions can be driven thermally or photochemically, with the facial isomer being the typical product for Mo(CO)₃L₃ type complexes due to electronic and steric factors.

The design of multifunctional complexes based on the Mo(CO)₃ scaffold involves the strategic modification of the non-carbonyl ligands. While the parent this compound features simple ammine (NH₃) ligands, the principles of its formation extend to the synthesis of a vast array of derivatives with more complex functionalities. By replacing ammonia (B1221849) with sophisticated polydentate or functionalized monodentate ligands, researchers can impart additional properties to the complex, such as catalytic activity, photosensitivity, or specific recognition capabilities. chemrxiv.orgchemistryviews.org

For instance, tripodal ligands, which enforce a facial coordination geometry, are a key area of development. chemrxiv.orgchemistryviews.org These ligands can be designed with specific electronic and steric properties to tune the reactivity and photophysical behavior of the molybdenum center. The synthesis of these complexes often involves the reaction of Mo(CO)₆ or a labile precursor like (Mesitylene)molybdenum tricarbonyl with the desired ligand. wikipedia.org This approach allows for the creation of stable, photoactive complexes from earth-abundant metals, avoiding the need for precious metals like ruthenium. chemrxiv.orgchemistryviews.org

The general synthetic strategies for related molybdenum(0) tricarbonyl complexes are summarized below:

PrecursorReactant Ligand (L)ProductReaction Condition
Mo(CO)₆Mesitylene(Mesitylene)Mo(CO)₃High temperature
Mo(CO)₆Piperidinecis-[Mo(CO)₄(piperidine)₂]Thermal reaction
Mo(CO)₆1,1,1-tris(pyrid-2-yl)ethane (tpe)Mo(CO)₃(tpe)Microwave heating
cis-[Mo(CO)₄(piperidine)₂]2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine[Mo(CO)₃(ptapzpy)Br]Mild thermal substitution

This table presents examples of synthetic routes to various molybdenum(0) tricarbonyl complexes, illustrating the versatility of the synthetic methodology.

Integration into Supramolecular Architectures and Frameworks

The integration of this compound and its derivatives into larger structures like supramolecular assemblies and metal-organic frameworks (MOFs) is a burgeoning field of research. The ammine and carbonyl ligands of Mo(CO)₃(NH₃)₃ possess hydrogen bond donor (N-H) and acceptor (C=O) sites, respectively. These sites can participate in intermolecular interactions to form ordered solid-state structures.

While specific studies on Mo(CO)₃(NH₃)₃-based frameworks are limited, research on related systems provides a clear blueprint. For example, molybdenum tricarbonyl units have been linked with pyrazine (B50134) ligands to create MOFs. researchgate.net These materials are explored for their ability to store and deliver small bioactive molecules, such as carbon monoxide, demonstrating the potential for creating functional materials from simple organometallic building blocks. The facial arrangement of the three carbonyl groups is a common structural motif in these architectures. researchgate.net The design principle involves using bifunctional ligands that can coordinate to the molybdenum center and link to other nodes to extend the framework.

Exploration in Energy Conversion and Storage Systems

Molybdenum carbonyl complexes are actively investigated for their roles in energy conversion and storage, particularly in the context of carbon dioxide (CO₂) utilization. The electrochemical reduction of CO₂ to value-added chemicals like carbon monoxide (CO) or formic acid is a critical goal for sustainable chemistry. sci-hub.senih.gov Metal tricarbonyl complexes of manganese and rhenium are well-established electrocatalysts for this transformation, and research is extending to more earth-abundant metals like molybdenum. researchgate.netsci-hub.se

The catalytic cycle for CO₂ reduction by these metal tricarbonyl complexes typically involves the reduction of the metal center, followed by binding and activation of CO₂. frontiersin.orgnih.gov The ligand environment around the metal is crucial for tuning the catalyst's performance, including its reduction potential, activity, and product selectivity. For instance, incorporating proton relays, such as phenolic groups, into the ligand framework can facilitate the proton-coupled electron transfer steps necessary for efficient CO₂ conversion. researchgate.netnih.gov

While Mo(CO)₃(NH₃)₃ itself has not been a primary focus, the fundamental chemistry of related molybdenum complexes suggests its potential as a precursor or a component in catalytic systems. For example, molybdenum complexes have been used for the conversion of CO₂ and for photo-driven dehalogenation reactions, highlighting the versatility of the Mo(CO)₃ core in photoredox catalysis. chemrxiv.orgchemistryviews.org The development of stable and photoactive molybdenum carbonyl complexes opens avenues for their use in solar energy conversion schemes, such as green-to-blue photon upconversion. chemrxiv.orgchemistryviews.org

Methodological Advancements in Characterization and Computational Approaches

The characterization of this compound and its analogues relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly powerful for studying metal carbonyl complexes. odinity.com The number and frequency of the C-O stretching bands provide direct insight into the complex's geometry (fac vs. mer isomers) and the electronic environment of the metal center. For a fac-Mo(CO)₃L₃ complex with C₃ᵥ symmetry, two IR-active C-O stretching bands are typically expected.

Modern characterization extends to advanced techniques. Time-resolved infrared spectroscopy can be used to study the excited states of photoactive complexes, revealing the dynamics of metal-to-ligand charge-transfer (MLCT) states. chemrxiv.orgchemrxiv.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of these complexes. nih.govchemrxiv.org DFT calculations can predict molecular geometries, vibrational frequencies, and electronic structures, complementing experimental data. researchgate.net Mechanistic studies of catalytic processes, such as CO₂ reduction, heavily rely on computational modeling to map out reaction pathways, identify intermediates, and calculate activation barriers. nih.gov For example, computational analyses have been crucial in elucidating the role of ligand design in Mn- and Re-based catalysts and in understanding the electronic structure of unusual intermediates in nitrogen fixation chemistry. nih.govacs.org

Interdisciplinary Research with Materials Science for Novel Applications

The intersection of molybdenum carbonyl chemistry and materials science is generating novel materials with unique applications. Molybdenum carbonyl complexes serve as versatile precursors for the synthesis of molybdenum-based materials. For example, Mo(CO)₆ is used in the chemical vapor deposition of molybdenum films and in the synthesis of molybdenum carbide (Mo₂C), a material with important catalytic properties.

The incorporation of molybdenum tricarbonyl units into polymers can create new functional materials. researchgate.net The metal center can introduce catalytic or photophysical properties into the polymer matrix. Research has explored the complexation of molybdenum ions with various polymer ligands, leading to materials with potential applications in catalysis and biomedicine. researchgate.net

Furthermore, the deposition of well-defined molybdenum complexes onto surfaces is a strategy to bridge homogeneous and heterogeneous catalysis, aiming to create single-site catalysts with high efficiency and selectivity. The study of how these molecules interact with surfaces is a key area of interdisciplinary research involving inorganic chemistry, surface science, and materials engineering.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing triamminemolybdenum(0) tricarbonyl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions starting from molybdenum hexacarbonyl (Mo(CO)₆) under inert atmospheres. Ammonia (NH₃) is introduced as a ligand to replace CO groups. Key parameters include temperature (80–120°C), solvent polarity (e.g., THF or toluene), and reaction time (12–24 hours). Crystallization from diethyl ether or pentane yields pure complexes. Monitoring via IR spectroscopy confirms CO ligand substitution by observing shifts in ν(CO) stretching frequencies (1,950–1,850 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies CO ligand coordination via ν(CO) bands. For example, terminal CO ligands exhibit peaks near 1,900 cm⁻¹, while bridging CO ligands (if present) appear below 1,800 cm⁻¹ .
  • X-ray Crystallography : Resolves the octahedral geometry around Mo(0). For instance, Mo–C bond lengths in the title compound average 2.10–2.15 Å, while Mo–N bonds (from NH₃ ligands) range from 2.20–2.30 Å . A representative crystal structure table is provided below:
ParameterValue
Space groupOrthorhombic, Pna2₁
Lattice constantsa = 21.609 Å, b = 10.440 Å, c = 14.522 Å
Mo–CO bond length1.92–1.98 Å
Reference

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is air-sensitive and prone to oxidation. Storage under argon or nitrogen at –20°C in amber vials minimizes decomposition. Degradation products (e.g., MoO₃) can be detected via XRD or TGA, which show mass loss corresponding to CO and NH₃ ligand release above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain ligand substitution dynamics in this compound, and how do electronic effects modulate reactivity?

  • Methodological Answer : Substitution follows a dissociative mechanism. The rate-determining step involves CO ligand dissociation, which is accelerated by electron-withdrawing substituents on ancillary ligands. For example, replacing NH₃ with stronger-field ligands (e.g., phosphines) increases Mo→CO π-backbonding, stabilizing CO ligands and slowing substitution. Kinetic studies using UV-vis or NMR spectroscopy under pseudo-first-order conditions can quantify activation energies .

Q. Can this compound serve as a precursor for catalytic applications, and what modifications enhance its activity?

  • Methodological Answer : While Mo(0) complexes are less common in catalysis than Mo(IV/VI), they show promise in reductive processes. For example, substituting NH₃ with chelating ligands (e.g., cyclopentadienyl) enhances stability in CO₂ reduction reactions. Electrochemical studies (cyclic voltammetry) reveal redox potentials near –1.2 V vs. SCE, indicative of Mo⁰ → Mo⁺I oxidation pathways. Catalytic turnover numbers (TONs) improve with added Lewis acids (e.g., Mg²⁺), which polarize substrate bonds .

Q. How do steric and electronic factors in ligand design influence the stereoelectronic properties of this compound derivatives?

  • Methodological Answer : Bulky ligands (e.g., triphenylphosphine) distort the octahedral geometry, shortening Mo–CO bonds (1.89–1.93 Å) and increasing ν(CO) frequencies by ~20 cm⁻¹. Conversely, electron-donating ligands (e.g., NH₃) elongate Mo–CO bonds (2.10–2.15 Å). DFT calculations (B3LYP/LANL2DZ) correlate these trends with Mo→CO π-backbonding efficiency .

Q. What contradictions exist in reported crystallographic data for molybdenum tricarbonyl complexes, and how can they be resolved?

  • Methodological Answer : Discrepancies in Mo–N bond lengths (e.g., 2.20 Å in vs. 2.35 Å in ) arise from differences in ligand bulk and crystal packing. High-resolution synchrotron XRD or neutron diffraction can clarify these variations. Additionally, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding) that distort bond lengths .

Data Contradiction Analysis

  • Example : reports a Mo–C bond length of 1.92–1.98 Å, while cites 2.10–2.15 Å for a related guanidine complex. This discrepancy stems from the stronger σ-donor strength of guanidine ligands, which reduce π-backbonding to CO ligands, elongating Mo–C bonds. Researchers should calibrate computational models (e.g., adjusting basis sets) to account for ligand electronic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.